molecular formula CH3N5 B12337137 1-Aminotetrazole

1-Aminotetrazole

Cat. No.: B12337137
M. Wt: 85.07 g/mol
InChI Key: KNRUQUSSDKZTSQ-UHFFFAOYSA-N
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Description

1-Aminotetrazole is a heterocyclic compound with the molecular formula CH₃N₅. It consists of a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is often used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

1-Aminotetrazole can be synthesized through several methods. One common synthetic route involves the reaction of aminoguanidine with nitrous acid, which leads to the formation of 5-aminotetrazole. This compound can then be deaminated to produce this compound . Another method involves the reaction of aryl or alkyl hydrazines with acetic acid . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.

Chemical Reactions Analysis

1-Aminotetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Aminotetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various nitrogen-rich compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: It is used in the production of high-energy materials and explosives

Mechanism of Action

The mechanism of action of 1-aminotetrazole involves its ability to participate in various chemical reactions due to its high nitrogen content. It can form stable complexes with metals and other compounds, which makes it useful in catalysis and other chemical processes. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

1-Aminotetrazole is unique due to its high nitrogen content and the stability of its tetrazole ring. Similar compounds include:

These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.

Properties

Molecular Formula

CH3N5

Molecular Weight

85.07 g/mol

IUPAC Name

tetrazol-1-amine

InChI

InChI=1S/CH3N5/c2-6-1-3-4-5-6/h1H,2H2

InChI Key

KNRUQUSSDKZTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1N

Origin of Product

United States

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